molecular formula C24H31NO8 B4042892 2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid

2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid

Cat. No.: B4042892
M. Wt: 461.5 g/mol
InChI Key: VZIXHWXNSJZVKN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with various functional groups. This compound is notable for its unique structure, which includes both aliphatic and aromatic ethers, as well as a tertiary amine. The presence of oxalic acid as a counterion adds to its chemical complexity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine typically involves multiple steps, starting with the preparation of the morpholine ring. The key steps include:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using appropriate alkyl halides.

    Ether Formation: The introduction of the 2-[2-(3-phenoxyphenoxy)ethoxy]ethyl group involves etherification reactions. This can be done by reacting the morpholine derivative with 3-phenoxyphenol and ethylene oxide under basic conditions.

    Oxalic Acid Addition: Finally, the oxalic acid is introduced to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate biological pathways. The presence of the morpholine ring and ether linkages plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the complex ether substitutions, making it less versatile in chemical reactions.

    3-Phenoxyphenol: Contains the phenoxy groups but lacks the morpholine ring, limiting its biological applications.

    Ethylene Oxide: A simple ether compound used in the synthesis of more complex molecules.

Uniqueness

2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine is unique due to its combination of a morpholine ring with multiple ether linkages and aromatic groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical and biological applications.

Properties

IUPAC Name

2,6-dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4.C2H2O4/c1-18-16-23(17-19(2)26-18)11-12-24-13-14-25-21-9-6-10-22(15-21)27-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,15,18-19H,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIXHWXNSJZVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 2
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 3
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 5
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 6
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid

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